Positional Selectivity: 7-Chloro Regioisomer as the Essential Precursor for Valemetostat
The FDA-approved EZH1/2 dual inhibitor Valemetostat (trade name EZHARMIA®, CAS 1809336-39-7) is unequivocally a 7-chloro-1,3-benzodioxole-5-carboxamide derivative. The IUPAC name and structural data confirm the chlorine is at the 7-position of the benzodioxole ring, not the 6-position [1]. Using the 6-chloro positional isomer (CAS 2591-26-6) as starting material would produce the wrong regioisomer, 6-chloro-1,3-benzodioxole-5-carboxamide, which is structurally distinct and has no established regulatory or biological validation for this drug target [2]. This positional selectivity is absolute: no synthetic workaround can convert a 6-chloro intermediate into the 7-chloro Valemetostat scaffold without complete structural redesign.
| Evidence Dimension | Regioisomeric identity as synthetic precursor for Valemetostat |
|---|---|
| Target Compound Data | 7-chloro-2H-1,3-benzodioxole-5-carboxylic acid (CAS 22519-35-3); chlorine at position 7; correct regioisomer for Valemetostat synthesis |
| Comparator Or Baseline | 6-chloro-1,3-benzodioxole-5-carboxylic acid (CAS 2591-26-6); chlorine at position 6; produces an alternative regioisomer not documented for Valemetostat |
| Quantified Difference | Absolute regiochemical incompatibility; 0% pathway overlap for producing the approved Valemetostat core structure |
| Conditions | Structural identity verified by IUPAC nomenclature (ChemSpider), FDA substance registration, and CAS Common Chemistry records |
Why This Matters
For any organization developing Valemetostat or Valemetostat-based analogs, procurement of the 7-chloro regioisomer is a mandatory gating requirement; the 6-chloro isomer is synthetically useless for this pathway.
- [1] FDA Precision Medicine. VALEMETOSTAT TOSYLATE (UNII: 60RD0234VE): 1,3-Benzodioxole-5-carboxamide, 7-chloro-... Retrieved 2026-05-03. View Source
- [2] CAS Common Chemistry. 6-Chloro-1,3-benzodioxole-5-carboxylic acid (CAS 2591-26-6). Retrieved 2026-05-03. View Source
